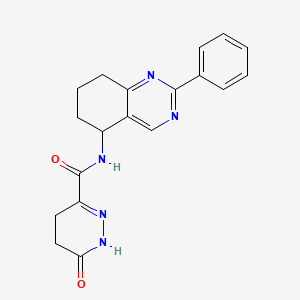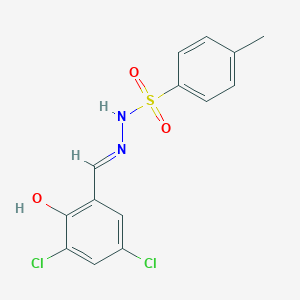
N'-(2-hydroxybenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2-hydroxybenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide, commonly known as HBB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HBB belongs to the class of Schiff bases and is synthesized by the condensation reaction of 2-hydroxybenzaldehyde and 4-(2-oxo-1-pyrrolidinyl)benzohydrazide.
Mécanisme D'action
The mechanism of action of HBB is attributed to its antioxidant activity. HBB can scavenge free radicals and reactive oxygen species, which are the major contributors to oxidative stress-induced damage. HBB can also inhibit lipid peroxidation, which is a key process involved in oxidative stress-induced cell damage.
Biochemical and Physiological Effects:
HBB has been shown to exhibit several biochemical and physiological effects. Studies have shown that HBB can protect cells from oxidative stress-induced damage, which is implicated in several diseases, including cancer, Alzheimer's disease, and cardiovascular disease. HBB has also been shown to exhibit anti-inflammatory activity, which can help in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of HBB is its potent antioxidant activity, which makes it a promising candidate for the development of antioxidant-based therapies. However, one of the limitations of HBB is its poor solubility in water, which can limit its bioavailability and therapeutic efficacy.
Orientations Futures
There are several future directions for the research on HBB. One of the significant directions is the development of novel formulations of HBB, which can improve its solubility and bioavailability. Another direction is the investigation of the potential therapeutic applications of HBB in the treatment of oxidative stress-related diseases. Further research is also needed to elucidate the mechanism of action of HBB and its potential interactions with other molecules.
Méthodes De Synthèse
The synthesis of HBB involves the reaction between 2-hydroxybenzaldehyde and 4-(2-oxo-1-pyrrolidinyl)benzohydrazide in ethanol under reflux conditions. The reaction mixture is stirred for several hours until a solid product is obtained, which is further purified by recrystallization.
Applications De Recherche Scientifique
HBB has been extensively studied in scientific research for its potential therapeutic applications. One of the significant applications of HBB is its use as an antioxidant. Studies have shown that HBB has a potent antioxidant activity, which can protect cells from oxidative stress-induced damage.
Propriétés
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-(2-oxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-16-5-2-1-4-14(16)12-19-20-18(24)13-7-9-15(10-8-13)21-11-3-6-17(21)23/h1-2,4-5,7-10,12,22H,3,6,11H2,(H,20,24)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMAPXFXQLVPDJ-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-(2-oxopyrrolidin-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-benzyl-3-(4-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6046749.png)
![1-(3,4-dimethylphenyl)-N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6046761.png)

![1-(1-piperidinyl)-3-[2-({[3-(3-pyridinyloxy)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6046781.png)
![2-(ethyl{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}amino)ethanol](/img/structure/B6046802.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B6046810.png)
![1-(2,2-dimethylpropyl)-3-hydroxy-3-({[(5-methyl-2-pyrazinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6046818.png)
![N-(4-chlorobenzyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B6046820.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-difluorophenyl)acetamide](/img/structure/B6046829.png)
![1-[{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}(methyl)amino]-3-phenoxy-2-propanol ethanedioate (salt)](/img/structure/B6046831.png)

![N-{[(2-chlorophenyl)amino]carbonothioyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B6046848.png)
![methyl 2-{[({4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B6046864.png)